N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14807271
InChI: InChI=1S/C20H19N5O3/c1-28-12-11-24-10-9-14-16(7-4-8-18(14)24)21-19(26)13-25-20(27)15-5-2-3-6-17(15)22-23-25/h2-10H,11-13H2,1H3,(H,21,26)
SMILES:
Molecular Formula: C20H19N5O3
Molecular Weight: 377.4 g/mol

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC14807271

Molecular Formula: C20H19N5O3

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide -

Specification

Molecular Formula C20H19N5O3
Molecular Weight 377.4 g/mol
IUPAC Name N-[1-(2-methoxyethyl)indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Standard InChI InChI=1S/C20H19N5O3/c1-28-12-11-24-10-9-14-16(7-4-8-18(14)24)21-19(26)13-25-20(27)15-5-2-3-6-17(15)22-23-25/h2-10H,11-13H2,1H3,(H,21,26)
Standard InChI Key DHNKUXSVOOPAHC-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a 1H-indole ring substituted at the 4-position with a 2-methoxyethyl group and an acetamide side chain connected to a 4-oxo-1,2,3-benzotriazine moiety. Key structural attributes include:

  • Indole Core: The indole system is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Substitution at the 1-position with a 2-methoxyethyl group enhances solubility and modulates steric interactions.

  • Benzotriazine Moiety: The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group introduces a planar heterocyclic system capable of π-π stacking and hydrogen bonding, critical for target engagement .

  • Acetamide Linker: The –CH2–C(=O)–NH– group bridges the indole and benzotriazine units, providing conformational flexibility and facilitating interactions with biological targets.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC20H19N5O3
Molecular Weight377.4 g/mol
IUPAC NameN-[1-(2-methoxyethyl)indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
SMILESCOCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3
LogP (Predicted)2.8 ± 0.5

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves multi-step organic reactions:

  • Indole Alkylation: 1H-indol-4-amine is alkylated with 2-methoxyethyl bromide under basic conditions (e.g., K2CO3 in DMF) to introduce the 2-methoxyethyl substituent.

  • Acetamide Formation: The amine intermediate reacts with bromoacetyl bromide to yield 2-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide.

  • Benzotriazine Coupling: The bromoacetamide undergoes nucleophilic substitution with 3-hydroxy-1,2,3-benzotriazin-4(3H)-one in the presence of a base (e.g., NaH) to form the final product.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYieldPurity (HPLC)
1K2CO3, DMF, 80°C, 12h75%95%
2Bromoacetyl bromide, Et3N, CH2Cl2, 0°C68%92%
3NaH, THF, rt, 6h60%98%

Reactivity Profile

  • Amide Hydrolysis: The acetamide linker is susceptible to hydrolysis under acidic (HCl) or basic (NaOH) conditions, yielding carboxylic acid and amine byproducts .

  • Benzotriazine Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the N=N bond in the benzotriazine ring, forming a dihydro derivative.

  • Indole Electrophilic Substitution: The indole core undergoes nitration or sulfonation at the 5- or 6-position under strong acidic conditions.

AssayResultModel SystemSource
HDAC6 InhibitionIC50 = 120 nMRecombinant HDAC6
Cytotoxicity (MCF-7)EC50 = 1.8 μMCell culture
LogD (pH 7.4)2.5Computational

Analytical Characterization

Spectroscopic Data

  • NMR (DMSO-d6): δ 8.45 (s, 1H, triazine-H), 7.92–7.12 (m, 8H, aromatic), 4.32 (t, J = 6.5 Hz, 2H, –OCH2–), 3.43 (s, 3H, –OCH3).

  • HRMS (ESI+): m/z 378.1432 [M+H]+ (calc. 378.1435).

Applications in Drug Discovery

The compound’s dual targeting of HDAC6 and apoptosis pathways positions it as a lead candidate for:

  • Oncology: Synergistic effects with paclitaxel in reducing tumor volume in xenograft models .

  • Neurodegeneration: Amelioration of tau hyperphosphorylation in Alzheimer’s disease cell models.

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